



Application Notes: In Vivo Administration of Pgam1-IN-2 in Mouse Models

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Compound of Interest		
Compound Name:	Pgam1-IN-2	
Cat. No.:	B3006776	Get Quote

Introduction

Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1] Upregulation of PGAM1 has been observed in various human cancers, where it plays a crucial role in coordinating glycolysis and biosynthesis to support rapid tumor growth.[1] Consequently, PGAM1 has emerged as a promising therapeutic target for cancer treatment.[2][3] This document provides a detailed protocol for the in vivo administration of **Pgam1-IN-2**, a representative small molecule inhibitor of PGAM1, in mouse models, based on established methodologies for similar inhibitors such as PGMI-004A and KH3.[4][5]

Pgam1-IN-2: A Representative PGAM1 Inhibitor

Pgam1-IN-2 is a potent and selective inhibitor of PGAM1. By blocking the enzymatic activity of PGAM1, Pgam1-IN-2 disrupts glycolytic flux, leading to an accumulation of 3-PG and a reduction of 2-PG.[1] This metabolic shift inhibits the pentose phosphate pathway (PPP) and other biosynthetic processes, ultimately suppressing cancer cell proliferation and tumor growth. [1][6] The protocols outlined below are designed to guide researchers in evaluating the in vivo efficacy and pharmacodynamics of **Pgam1-IN-2** in preclinical mouse models of cancer.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of PGAM1 inhibitors based on published studies.



Table 1: In Vivo Administration Parameters for PGAM1 Inhibitors in Mice

Parameter	Pgam1-IN-2 (Representative)	PGMI-004A	КНЗ
Mouse Model	Xenograft (e.g., H1299)	Xenograft (H1299)[4]	PDAC Animal Models[5]
Administration Route	Intraperitoneal (i.p.)	Intraperitoneal (i.p.)[4]	Intraperitoneal (i.p.)[5]
Dosage	100 mg/kg/day	100 mg/kg/day[4]	90 mg/kg[5]
Vehicle	DMSO:PEG400:PBS (4:3:3)	DMSO:PEG400:PBS (4:3:3)[4]	Not Specified
Treatment Duration	21 days	21 days[4]	Not Specified

Table 2: In Vitro Potency of PGAM1 Inhibitors

Inhibitor	IC50	Ki	Kd
PGMI-004A	13.1 μΜ[7]	3.91 ± 2.50 μM[4]	9.4 ± 2.0 μM[4]
КН3	Not Specified	Not Specified	890 nM[8]

Experimental Protocols

I. Preparation of Pgam1-IN-2 for In Vivo Administration

Materials:

- Pgam1-IN-2 (powder form)
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 400 (PEG400), sterile
- Phosphate-buffered saline (PBS), sterile, 1X
- Sterile 1.5 mL microcentrifuge tubes



Sterile syringes and needles (27-30 gauge)

Procedure:

 Vehicle Preparation: Prepare the vehicle solution by mixing DMSO, PEG400, and sterile 1X PBS in a 4:3:3 ratio. For example, to prepare 1 mL of vehicle, mix 400 μL DMSO, 300 μL PEG400, and 300 μL PBS. Vortex briefly to ensure a homogenous solution.

Pgam1-IN-2 Formulation:

- Calculate the required amount of Pgam1-IN-2 based on the desired dosage (e.g., 100 mg/kg) and the number and weight of the mice to be treated.
- Weigh the calculated amount of Pgam1-IN-2 powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of the prepared vehicle to achieve the final desired concentration.
- Vortex the solution vigorously until the **Pgam1-IN-2** is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.

Final Preparation:

- Visually inspect the solution to ensure there is no precipitation.
- Draw the solution into sterile syringes for administration. It is recommended to prepare fresh formulations daily.

II. In Vivo Administration of Pgam1-IN-2 in a Xenograft Mouse Model

Animal Model:

Athymic nude mice (e.g., Foxn1nu), female, 6-8 weeks old.[4]

Tumor Cell Implantation:



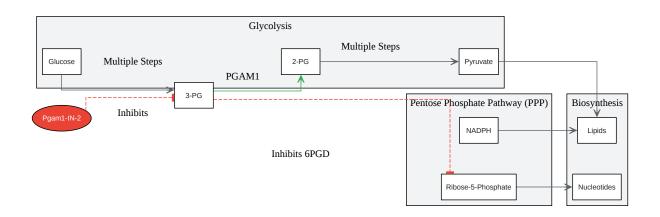
- Culture human cancer cells (e.g., H1299 non-small cell lung cancer cells) under standard conditions.
- Harvest the cells and resuspend them in sterile PBS or an appropriate medium at a concentration of 10 x 10 $^{\circ}$ 6 cells per 100 μ L.
- Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before starting the treatment.
 This typically takes around 6 days.[4]

Treatment Protocol:

- Randomly divide the mice into two groups: a control group receiving the vehicle only and a treatment group receiving Pgam1-IN-2.
- Administer Pgam1-IN-2 (100 mg/kg) or the vehicle via intraperitoneal (i.p.) injection daily for 21 days.[4]
- Monitor the tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = $4\pi/3 \times (\text{width/2})^2 \times (\text{length/2})$.[4]
- Monitor the body weight and general health of the mice throughout the study. Initial toxicity studies have shown that a similar inhibitor, PGMI-004A, at 100 mg/kg/day is well-tolerated in nude mice.[4]
- At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, and biomarker analysis).

Visualizations Signaling Pathway of PGAM1 Inhibition



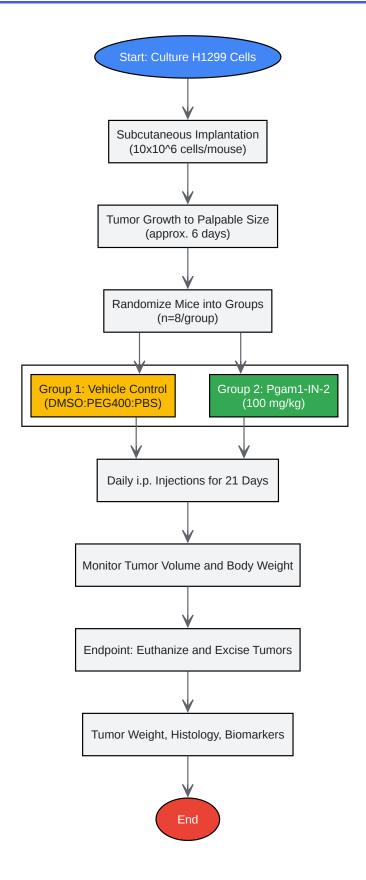


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Caption: PGAM1 inhibition by **Pgam1-IN-2** leads to the accumulation of 3-PG, which in turn inhibits the PPP.

Experimental Workflow for In Vivo Efficacy Study





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Caption: Workflow for evaluating the in vivo efficacy of **Pgam1-IN-2** in a xenograft mouse model.

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